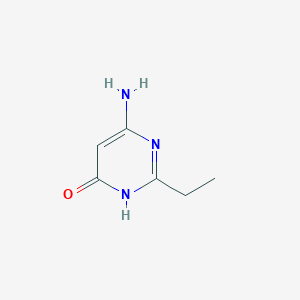

6-Amino-2-ethylpyrimidin-4(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-ethyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-2-5-8-4(7)3-6(10)9-5/h3H,2H2,1H3,(H3,7,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZSYVWSQMXSMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CC(=O)N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 6 Amino 2 Ethylpyrimidin 4 1h One and Its Analogues

Direct Synthesis Approaches

Direct synthesis methods, often involving multicomponent reactions, provide an atom-economical and efficient route to the pyrimidinone core. These approaches combine simple starting materials in a single reaction vessel to construct the heterocyclic ring in one step.

Guanidine-Based Cyclocondensation Reactions with Beta-Ketoesters and Beta-Aldehydoesters

The most fundamental approach to constructing the 2-aminopyrimidin-4-one skeleton is the cyclocondensation of guanidine (B92328) with a 1,3-dicarbonyl compound. In the case of 6-Amino-2-ethylpyrimidin-4(1H)-one, the key precursors are guanidine and an ethyl-substituted beta-ketoester, such as ethyl 3-oxopentanoate (B1256331).

The reaction proceeds via the initial nucleophilic attack of a nitrogen atom from guanidine on one of the carbonyl groups of the beta-ketoester. This is followed by an intramolecular condensation and dehydration sequence to form the stable six-membered pyrimidinone ring. The use of a base, such as sodium ethoxide or potassium hydroxide, is typically required to deprotonate the guanidine salt and facilitate the reaction. nih.gov An efficient method for similar syntheses involves heating the reactants in a KOH/DMSO system. nih.gov

Table 1: Illustrative Guanidine Cyclocondensation

| Reactant 1 | Reactant 2 | Key Conditions | Product |

|---|---|---|---|

| Guanidine Nitrate | Ethyl 3-oxopentanoate | KOH/DMSO, 110-115 °C | This compound |

Research has demonstrated the efficacy of this method for a variety of substituted pyrimidines. For instance, the cyclocondensation of guanidine with acylethynylpyrroles has been successfully employed to create complex pyrrole–aminopyrimidine ensembles, highlighting the versatility of this core reaction. nih.gov

Biginelli-Type Reactions for Pyrimidinone Core Formation

The Biginelli reaction, a classic multicomponent reaction developed in 1891, traditionally involves the acid-catalyzed condensation of an aldehyde, a beta-ketoester, and urea (B33335) to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.orgnih.gov This reaction has been extensively modified to produce a wide array of heterocyclic compounds.

A key variation for the synthesis of 2-aminopyrimidines involves substituting urea with guanidine. mdpi.com This Biginelli-like reaction condenses an aldehyde, a beta-ketoester, and guanidine to yield 2-amino-3,4-dihydropyrimidines. While the direct three-component reaction with guanidine is most effective with benzoyl acetates and aryl aldehydes, subsequent oxidation or modification can lead to the desired aromatic pyrimidinone. mdpi.com For the synthesis of the title compound, the reaction could theoretically proceed with formaldehyde, ethyl 3-oxopentanoate, and guanidine, followed by an oxidation step. The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org

Microwave-Assisted Synthesis Protocols

The integration of microwave irradiation into synthetic protocols has revolutionized the synthesis of heterocyclic compounds, including pyrimidinones (B12756618). mdpi.compsu.edu Microwave-assisted synthesis offers significant advantages over conventional heating, such as dramatically reduced reaction times, improved yields, and often cleaner reactions. nih.gov

For the synthesis of this compound analogues, a microwave-assisted Biginelli-like reaction can be employed. mdpi.com The process involves mixing the aldehyde, beta-ketoester, and guanidine, often under solvent-free conditions or in a minimal amount of a high-boiling solvent like DMF, and irradiating the mixture in a microwave reactor. mdpi.comnih.gov For example, the synthesis of α-aminophosphonates via the Kabachnik–Fields reaction, a similar multicomponent process, was successfully achieved in 10 minutes at 80 °C using microwave assistance, compared to much longer times for conventional methods. nih.gov This demonstrates the potential for rapid synthesis of the pyrimidinone core.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conditions (Conventional) | Conditions (Microwave) | Key Advantages of Microwave |

|---|---|---|---|

| Biginelli-like Reaction | Ethanol (B145695), Reflux, 4-24 h | Solvent-free, 80-120 °C, 5-15 min | Faster reaction, higher yields, energy efficiency. mdpi.comnih.gov |

Enhanced Microwave Synthesis (EMS), a technique that involves simultaneous microwave heating and external cooling, allows for a higher, constant level of microwave energy to be applied, which can lead to even greater yields and cleaner chemistries. psu.edu

Solvent-Free Synthetic Conditions

In line with the principles of green chemistry, solvent-free synthesis offers a more environmentally benign alternative to traditional solvent-based methods. These reactions are often facilitated by grinding the reactants together (mechanochemistry or grindstone technology) or through microwave irradiation. mdpi.compreprints.org

The Biginelli condensation has been successfully performed under solvent-free conditions at room temperature using a modified β-cyclodextrin as a catalyst, achieving excellent yields in a very short time (e.g., 5 minutes). preprints.org This approach combines operational simplicity with high efficiency and catalyst reusability. Similarly, the reaction between an acetophenone, a benzaldehyde, and urea has been achieved using ZnI₂ as a catalyst under solvent-free microwave conditions to yield dihydropyrimidinones. mdpi.com These methodologies are directly applicable to the synthesis of this compound by substituting the appropriate starting materials.

Multi-Step Synthetic Pathways

While direct methods are often preferred for their efficiency, multi-step pathways provide greater flexibility for introducing a variety of substituents and creating complex analogues that may not be accessible through one-pot reactions.

Alkylation Reactions of Pyrimidine (B1678525) Precursors

A common multi-step strategy involves the modification of a pre-formed pyrimidine ring. nih.gov For instance, one could synthesize a 2-aminopyrimidine (B69317) derivative by starting with a different functional group at the 2-position, such as a thio- or chloro-group, which can then be displaced or used in a cross-coupling reaction to introduce the ethyl group.

A representative synthetic pathway might involve:

Condensation: Reacting a beta-ketoester with thiourea (B124793) to form a 2-thioxopyrimidinone.

Alkylation/Oxidation: Methylation of the thio-group followed by displacement with an amine, or oxidation to a sulfone to create a better leaving group.

Chlorination and Substitution: An alternative route involves the synthesis of a pyrimidinone core, followed by chlorination of the 4-oxo position using a reagent like phosphoryl chloride (POCl₃). nih.gov This 4-chloropyrimidine (B154816) is now activated for nucleophilic substitution. A similar strategy could be applied to a 2-chloropyrimidine (B141910) precursor to introduce the ethyl group via a suitable organometallic reagent (e.g., ethylzinc (B8376479) or in a palladium-catalyzed cross-coupling reaction).

Direct alkylation on a 2-aminopyrimidine is also possible but can be challenging and may require prolonged heating. nih.gov These multi-step approaches, while more laborious, offer a powerful and versatile platform for creating diverse libraries of pyrimidine analogues for further study. nih.gov

Nucleophilic Aromatic Substitution Strategies

Nucleophilic Aromatic Substitution (SNAr) is a fundamental strategy for the synthesis and modification of pyrimidine derivatives. The pyrimidine ring is inherently electron-deficient, which facilitates the attack of nucleophiles, particularly at the C2, C4, and C6 positions. acs.orgstackexchange.com This reactivity is enhanced by the presence of electron-withdrawing groups and additional nitrogen atoms in the ring. acs.org The mechanism typically proceeds through a two-stage process involving a high-energy anionic intermediate known as a Meisenheimer complex. researchgate.net The stability of this intermediate is crucial and dictates the feasibility of the substitution. stackexchange.com

In the context of synthesizing analogues of this compound, an SNAr strategy would typically involve a pyrimidine core with a good leaving group, such as a halogen (e.g., chlorine), at the 4- or 6-position. researchgate.netnih.gov The reaction of such a precursor with ammonia (B1221849) or an equivalent amino-nucleophile would install the required amino group. The stability of the pyrimidine ring often allows these substitutions to occur under relatively mild conditions. chemrxiv.org

Key aspects of SNAr strategies include:

Regioselectivity : Attack is favored at the C4 and C6 positions, which are para and ortho, respectively, to the ring nitrogens. This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atoms, leading to greater stabilization. stackexchange.com

Leaving Group : Halogens are common leaving groups. Their displacement by nucleophiles is a well-established method for functionalizing the pyrimidine scaffold. researchgate.netnih.gov

Catalysis : Base-catalysed reactions are common, where the base can either deprotonate the incoming nucleophile to increase its nucleophilicity or participate in the reaction mechanism. researchgate.net However, some SNAr reactions on highly activated systems can proceed without additional catalysts. nih.gov In some cases, acid catalysis can promote the reaction by activating the pyrimidine ring, though this must be balanced against the potential deactivation of the amine nucleophile by protonation. nih.gov

Condensation Reactions

The most prevalent and versatile method for constructing the pyrimidine ring is through condensation reactions. The principal synthesis involves the cyclization of a three-carbon β-dicarbonyl compound (or a synthetic equivalent) with an N-C-N fragment such as an amidine, guanidine, or urea. acs.orgnih.govmdpi.com For the synthesis of this compound, the most direct approach involves the condensation of an ethyl-substituted amidine with a β-keto ester or a related derivative.

A typical pathway would be the reaction between ethylamidine and a derivative of ethyl acetoacetate, such as ethyl 3-aminocrotonate or ethyl cyanoacetate. nih.govgrowingscience.com These reactions are foundational in pyrimidine chemistry and can be performed using various protocols, including multicomponent reactions like the Biginelli reaction. acs.org

The following table illustrates representative condensation reactions for the synthesis of analogous amino-hydroxypyrimidines.

| Starting Material 1 | Starting Material 2 | Product | Yield | Reference |

| Ethyl Cyanoacetate | Thiourea | 4-Amino-6-hydroxy-2-mercaptopyrimidine | 82% | chemrxiv.org |

| Dimethyl Malonate | Guanidine Hydrochloride | 2-Amino-4,6-dihydroxypyrimidine | 85% | |

| Chalcone | Guanidine Hydrochloride | Substituted 2-Aminopyrimidines | 51-69% | nih.gov |

| Acetyl Acetone / Benzaldehyde | Ammonium Acetate | (Z)-4-iminopent-2-en-2-amine (intermediate) | N/A | growingscience.com |

Reduction Reactions in Synthesis

Reduction reactions are primarily employed in pyrimidine synthesis to introduce amino groups by reducing precursor functionalities like nitro or nitroso groups. A common strategy involves the synthesis of a nitropyrimidine derivative, followed by the chemical reduction of the nitro group to an amine.

Additionally, the pyrimidine ring itself can be reduced. Due to their relatively low aromaticity compared to benzene, pyrimidines can be hydrogenated, often more readily than pyridines. growingscience.com Reduction with reagents like sodium borohydride (B1222165) can yield tetrahydropyrimidine (B8763341) derivatives. growingscience.com In the context of synthesizing the target molecule, a reduction step could be envisioned where a precursor like 6-amino-2-ethyl-5,6-dihydropyrimidin-4(1H)-one is oxidized to introduce the C5-C6 double bond, or conversely, where a fully aromatic pyrimidine is synthesized first, and other parts of the molecule are selectively reduced.

Enzymatic reductions are also a key feature in the catabolism of pyrimidines, where enzymes like dihydropyrimidine (B8664642) dehydrogenase reduce the C5-C6 double bond of uracil (B121893) and thymine, initiating the breakdown of the ring. researchgate.net This highlights the susceptibility of this bond to reduction.

Functional Group Interconversions (e.g., Oxidation)

Functional Group Interconversion (FGI) is a crucial tactic in organic synthesis that involves converting one functional group into another without altering the carbon skeleton. rsc.orgresearchgate.net In pyrimidine chemistry, FGI allows for the late-stage modification of a pre-formed ring.

One significant FGI is oxidation. For instance, alkyl-substituted pyrimidines can undergo oxidation at the alkyl group. The use of oxidizing agents like potassium permanganate (B83412) (KMnO₄) can convert an alkyl side chain into a carboxylic acid group. growingscience.com While not directly leading to the target compound, this demonstrates a method for modifying substituents on the pyrimidine core.

Another relevant FGI is the conversion of a 4-hydroxypyrimidine (B43898) (which exists in the keto form as a pyrimidinone) from other precursors. For example, a 4-chloropyrimidine can be hydrolyzed to a 4-pyrimidinone. Similarly, a 4-aminopyrimidine (B60600) can be converted to the corresponding 4-pyrimidinone via hydrolysis, a reaction catalyzed by cytosine deaminases in biological systems. researchgate.net This illustrates the possibility of obtaining the pyrimidinone moiety of the target compound from a different pyrimidine derivative.

Optimization of Synthetic Yields and Reaction Conditions

Control of Solvent Systems

The choice of solvent is a critical parameter in the synthesis of pyrimidines, profoundly influencing reaction rates, yields, and even the reaction mechanism. acs.orgworldscientificnews.com

In condensation reactions , a strong solvent effect has been observed, particularly in the rate-limiting aromatization step. acs.orgnih.gov Studies have shown that polar aprotic solvents can facilitate the initial Michael adduct formation, leading to an "addition controlled aromatization." acs.orgnih.gov In contrast, polar protic solvents like ethanol and methanol (B129727) are commonly used, often with a base, to achieve good yields. researchgate.netnih.gov For some syntheses, ethers like tetrahydrofuran (B95107) (THF) or dioxane have been found to be superior to polar solvents where intermediates might be constrained by hydrogen bonding. nih.gov Recently, greener alternatives such as deep eutectic solvents (DES) and solvent-free conditions have been explored to create more efficient and environmentally friendly protocols. growingscience.comresearchgate.netresearchgate.netaip.org

For Nucleophilic Aromatic Substitution (SNAr) , the solvent's ability to stabilize the polar Meisenheimer intermediate is key. Polar solvents generally favor the SNAr mechanism. nih.gov Water has been shown to be an excellent solvent for certain acid-promoted aminations of chloropyrimidines, leading to higher reaction rates compared to alcoholic solvents or DMF. nih.gov However, highly polar solvents can sometimes promote undesired side reactions like solvolysis. nih.gov In other cases, elevated temperatures in solvents like polyethylene (B3416737) glycol (PEG) have been used to achieve rapid and high-yielding substitutions. nih.gov

Temperature and Reaction Atmosphere Control

Temperature is a crucial factor for controlling the kinetics and selectivity of pyrimidine synthesis. Many condensation reactions require heating (reflux) to proceed at a practical rate. nih.gov For example, the cyclization of chalcones with guanidine hydrochloride is typically performed in refluxing ethanol. nih.gov However, for some thermally sensitive starting materials, such as certain β-cyanoenolates, decomposition can occur at elevated temperatures (e.g., above 115 °C), necessitating careful temperature control. nih.gov

In SNAr reactions, temperature requirements can vary widely. While many procedures require elevated temperatures to overcome the activation energy barrier, chemrxiv.org highly activated substrates may react readily at room temperature. rsc.org In one study, SNAr reactions on certain chloro-heterocycles were unsuccessful at temperatures below 120 °C due to poor solubility of the reactants, highlighting the interplay between temperature and solvent choice. nih.gov

The reaction atmosphere is generally less critical for many standard pyrimidine syntheses but can be important when using air- or moisture-sensitive reagents. For reactions involving organometallic reagents or strong, moisture-sensitive bases like sodium hydride, an inert atmosphere (e.g., nitrogen or argon) is essential to prevent degradation and ensure high yields.

Role of Catalysts and Reagents

The synthesis of this compound and its analogues is significantly influenced by the selection of appropriate catalysts and reagents. These chemical agents are crucial for controlling reaction pathways, enhancing yields, and promoting specific bond formations. A wide array of catalysts, from transition metals to biocatalysts and novel nanomaterials, have been employed to facilitate the construction and functionalization of the pyrimidinone core.

Transition metal catalysts are pivotal in many synthetic strategies. Palladium (Pd), nickel (Ni), and copper (Cu) are frequently used in cross-coupling reactions to form C-C and C-N bonds. researchgate.netnih.gov For instance, CuI-catalysis is effective for tandem Ullmann-type C-N cross-coupling and intramolecular amidation reactions, enabling the one-pot synthesis of complex fused pyrimidinone systems. nih.gov Palladium catalysts are also instrumental in the regioselective C-H alkenylation and arylation at various positions on the pyrimidine ring. nih.gov

In addition to traditional transition metals, rhodium (Rh) and silver (Ag) have been utilized in multi-component coupling reactions and C-H arylation processes, respectively. nih.gov The choice of reagent is equally critical. For example, in the synthesis of pyridinylpyrimidine derivatives, sodium methoxide (B1231860) is used to create basic conditions for condensation, while phosphoryl chloride serves as a key reagent to convert pyrimidinones into 4-chloropyrimidines, which are versatile intermediates for subsequent substitution reactions. nih.gov

Recent advancements have seen the emergence of nanocatalysts, which offer advantages such as high efficiency, reusability, and environmentally friendly reaction conditions. nih.gov Examples include aluminate sulfonic acid nanoparticles and magnetic nanocatalysts like Fe₃O₄, which have been successfully used in one-pot, three-component reactions to synthesize pyrimidine derivatives under solvent-free conditions. nih.govgrowingscience.com Specifically, nano-cellulose supported by magnetic nano-metal oxides has proven effective in synthesizing pyridopyrimidine derivatives from 6-amino-2-(methylthio)pyrimidin-4(3H)-one. nih.gov

Biocatalysis represents another modern approach, providing a greener alternative to conventional chemical methods. mdpi.com Enzymes such as transaminases, imine reductases, and monoamine oxidases are used for the stereoselective synthesis of chiral amine-containing compounds. mdpi.com For instance, a ruthenium-based transfer hydrogenation catalyst was instrumental in the kilogram-scale synthesis of a chiral diazepane core, demonstrating the industrial applicability of such catalytic systems. mdpi.com

The table below summarizes various catalysts and reagents and their specific roles in the synthesis of pyrimidinone derivatives.

| Catalyst/Reagent | Type | Role in Synthesis | Reference(s) |

| Palladium (Pd) catalysts | Transition Metal | C-H alkenylation and arylation, C-C cross-coupling | researchgate.netnih.govrsc.org |

| Copper(I) Iodide (CuI) | Transition Metal | Tandem Ullmann C-N coupling and amidation | nih.gov |

| Nickel (Ni) catalysts | Transition Metal | Direct C-H bond sulfenylation, C-C cross-coupling | researchgate.net |

| Phosphoryl Chloride (POCl₃) | Reagent | Chlorination of pyrimidinones to form reactive intermediates | nih.gov |

| Sodium Methoxide (NaOMe) | Reagent (Base) | Promotes condensation reactions | nih.gov |

| Potassium Carbonate (K₂CO₃) | Reagent (Base) | Facilitates displacement of chloro groups | nih.gov |

| Fe₃O₄ Nanoparticles | Nanocatalyst | Catalyzes multi-component reactions under solvent-free conditions | nih.govgrowingscience.com |

| Transaminases | Biocatalyst | Stereoselective synthesis of chiral amines | mdpi.com |

| Amberlite MB-1® | Solid Support | Catalyst support for bromination reactions | rsc.org |

Derivatization and Functionalization of the Pyrimidinone Ring System

The pyrimidinone ring is a versatile scaffold that allows for extensive derivatization and functionalization. These modifications are crucial for tuning the molecule's chemical properties and biological activity. Functionalization can be achieved through substitution reactions at various positions on the pyrimidine ring, direct C-H functionalization, and modification of the exocyclic amino and keto groups.

Substitution Reactions at Pyrimidine Ring Positions

Substitution reactions are a primary method for modifying the pyrimidinone core. The reactivity of the ring positions is influenced by the existing substituents. The pyrimidine ring is generally electron-deficient, which makes it susceptible to nucleophilic attack, but electrophilic substitution can occur if the ring is activated by electron-donating groups. jocpr.com

Positions 2, 4, 5, and 6 of the pyrimidine ring are common sites for substitution. The presence of amino and hydroxyl/keto groups at positions 6 and 4, as in this compound, activates the ring for certain transformations. Electrophilic attack, such as halogenation, nitration, or Vilsmeier formylation, often occurs at the C5 position, which is activated by the electron-donating amino group at C6. growingscience.comjocpr.com For example, an active site cysteine can nucleophilically add to the C6 position, which facilitates the subsequent methylation at the C5 position by a donor molecule. umich.edu

The chlorine atom in 4-chloropyrimidine intermediates is a key functional handle for introducing a wide variety of substituents. It can be readily displaced by nucleophiles like amines, as demonstrated in the reaction with phenethylamine (B48288) in the presence of a base like potassium carbonate to form N-substituted pyrimidinones. nih.gov Similarly, the amino group at position 2 can be introduced by replacing a chlorine atom or through a ring-opening and ring-closure (ANRORC) mechanism when reacting with potassium amide in liquid ammonia. nih.gov

The table below details common substitution reactions on the pyrimidine ring.

| Position | Reaction Type | Reagents/Conditions | Resulting Functional Group | Reference(s) |

| C2 | Nucleophilic Substitution | KNH₂/NH₃ | Amino group | nih.gov |

| C4 | Nucleophilic Substitution | Phenethylamine, K₂CO₃ | Substituted amine | nih.gov |

| C5 | Electrophilic Substitution | N-Bromosuccinimide (NBS) | Bromo group | rsc.org |

| C5 | Electrophilic Substitution | Nitrating agents | Nitro group | growingscience.com |

| C5 | Methylation | S-adenosyl-L-methionine (AdoMet) | Methyl group | umich.edu |

| C6 | Bromination | Bromine | Bromo group | rsc.org |

C-H Functionalization Methodologies

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic compounds like pyrimidines, avoiding the need for pre-functionalized substrates. researchgate.netrsc.org This approach involves the direct conversion of a C-H bond into a C-C or C-heteroatom bond.

For pyrimidine systems, C-H functionalization can be achieved through several methods, including transition-metal-catalyzed reactions and metal-free approaches. researchgate.net Palladium and nickel catalysts are widely used for the direct arylation, alkenylation, and alkylation of pyrimidine C-H bonds. researchgate.netnih.gov For example, Pd-catalyzed regioselective C-H alkenylation has been reported at the C3 position of related fused pyrimidinone systems. nih.gov

Directing groups (DGs) are often employed to control the regioselectivity of C-H activation. nih.gov These groups coordinate to the metal catalyst and direct it to a specific C-H bond, often at a distal position. Pyrimidine-based directing groups have been developed to achieve diverse meta-C-H functionalization of arenes attached to the pyrimidine scaffold. nih.gov

Metal-free C-H functionalization methods are also gaining traction. These often involve visible-light irradiation or the use of hydrogen-atom-transfer (HAT) catalysts like quinuclidine (B89598) derivatives, which can abstract hydridic hydrogens and enable functionalization at positions that are difficult to access by other means. researchgate.net

Modification of Amino and Keto Groups

The exocyclic amino and keto groups of this compound are key sites for functionalization, offering opportunities to introduce diverse chemical moieties.

The keto group at the C4 position possesses unique reactivity. It can be selectively modified with hydrazide and hydroxylamine (B1172632) derivatives under mild, aqueous conditions to form stable hydrazone and oxime linkages, respectively. nih.gov This orthogonal reactivity allows for the specific labeling of pyrimidinone-containing molecules with probes like fluorophores or biotin, even in the presence of other proteinogenic functional groups. nih.gov The keto group can also be converted to other functionalities; for example, treatment with phosphoryl chloride converts the keto group (in its enol form) into a reactive chloro group. nih.gov

The amino group at the C6 position is a versatile handle for further derivatization. It can undergo reactions typical of primary amines, such as acylation or reaction with electrophiles. For instance, the amino group of 6-aminopyrimidin-4(3H)-ones can react with ethyl bromopyruvate. researchgate.net It is also possible to protect the amino group to prevent it from participating in subsequent reactions; a pivaloyl group has been used for this purpose during multi-step syntheses. researchgate.net Furthermore, the C6-amino group plays a crucial role in cyclocondensation reactions, where it acts as a nucleophile to form fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines. jocpr.com The interconversion between the C4-keto group and a C4-amino group is also a known transformation, catalyzed in biological systems by enzymes like cytosine deaminase, which hydrolyzes the amine to a carbonyl. umich.edu

Advanced Characterization Techniques for 6 Amino 2 Ethylpyrimidin 4 1h One Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as hydrogen (¹H) and carbon-¹³ (¹³C), within a molecule. By analyzing the chemical environment of these nuclei, it is possible to deduce the structural formula of a compound.

¹H NMR Spectral Analysis: Chemical Shifts and Coupling Patterns

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. For 6-Amino-2-ethylpyrimidin-4(1H)-one, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the ethyl group, the amino group, the proton on the pyrimidine (B1678525) ring, and the N-H proton of the pyrimidine ring.

The ethyl group would typically present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a characteristic pattern arising from spin-spin coupling. The chemical shift of the methylene protons would be further downfield (at a higher ppm value) compared to the methyl protons due to the deshielding effect of the adjacent pyrimidine ring. The proton attached to the C5 position of the pyrimidine ring is expected to appear as a singlet, as it lacks adjacent proton neighbors to couple with. The protons of the amino (NH₂) group and the ring N-H may appear as broad singlets, and their chemical shifts can be influenced by factors such as solvent and concentration.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| CH₃ (ethyl group) | 1.1 - 1.4 | Triplet (t) | ~7 |

| CH₂ (ethyl group) | 2.4 - 2.8 | Quartet (q) | ~7 |

| H-5 (pyrimidine ring) | 5.0 - 5.5 | Singlet (s) | N/A |

| NH₂ (amino group) | 6.0 - 7.5 | Broad Singlet (br s) | N/A |

| N-H (pyrimidine ring) | 10.0 - 12.0 | Broad Singlet (br s) | N/A |

¹³C NMR Spectral Analysis: Carbon Environments

Carbon-¹³ (¹³C) NMR spectroscopy provides information on the different carbon environments within a molecule. Each unique carbon atom gives a distinct signal, and the chemical shift is indicative of its bonding and electronic environment.

For this compound, the ¹³C NMR spectrum would be expected to show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon of the carbonyl group (C=O) at the C4 position would appear significantly downfield (higher ppm) due to the strong deshielding effect of the double-bonded oxygen. The carbons of the pyrimidine ring would resonate in the intermediate region, with their specific shifts influenced by the attached substituents (amino and ethyl groups). The two carbons of the ethyl group would appear in the upfield region of the spectrum.

While specific ¹³C NMR data for this compound is not available in the searched literature, data from similar pyrimidine structures can be used for prediction. rsc.orgnih.gov

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| CH₃ (ethyl group) | 10 - 15 |

| CH₂ (ethyl group) | 25 - 35 |

| C5 (pyrimidine ring) | 80 - 90 |

| C2 (pyrimidine ring) | 150 - 160 |

| C6 (pyrimidine ring) | 155 - 165 |

| C4 (pyrimidine ring, C=O) | 165 - 175 |

Two-Dimensional NMR Techniques in Complex Structure Determination

For complex molecules or to unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. These experiments provide correlation information between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, a COSY spectrum would confirm the coupling between the CH₃ and CH₂ protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link the proton signals of the ethyl group to their corresponding carbon signals.

While no specific 2D NMR studies for this compound were found, the application of these techniques is standard practice for the structural elucidation of novel or complex heterocyclic compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a highly sensitive method used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. By comparing the experimentally determined exact mass with the calculated mass for a proposed formula, it is possible to confirm the molecular formula of this compound (C₆H₉N₃O). HRMS is a critical tool for confirming the identity of a newly synthesized compound or for identifying an unknown substance. While specific HRMS data for this compound was not found in the search results, this technique is a standard for the definitive identification of organic molecules. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. LC is used to separate the components of a mixture, and the eluting components are then introduced into the mass spectrometer for detection and identification.

LC-MS is particularly useful for the analysis of this compound in complex matrices, such as in reaction monitoring or for purity assessment. A reverse-phase HPLC method could be developed for its separation, likely using a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724), often with a modifier such as formic acid to improve peak shape and ionization efficiency. sielc.com The mass spectrometer would then provide the molecular weight of the eluting compound, confirming its identity.

Fragmentation Pathways and Structural Insights

Mass spectrometry, particularly with techniques like electron impact (EI-MS) and electrospray ionization (ESI-MS), is a powerful tool for elucidating the structure of pyrimidine derivatives by analyzing their fragmentation patterns. nih.govsapub.org While specific fragmentation data for this compound is not extensively detailed in the provided results, general principles for pyrimidinethiones and related heterocyclic compounds can be inferred. sapub.orgresearchgate.net

The fragmentation of pyrimidine-based structures typically involves the initial loss of small, stable molecules or radicals from the side chains, followed by the cleavage of the pyrimidine ring itself. sapub.org For pyrimidinethiones, characteristic fragments are often formed by the successive loss of functional groups. sapub.orgresearchgate.net The pyrimidine ring is noted to be more stable than other attached heterocyclic rings, such as thiazole, during fragmentation. sapub.org

In a study of related pyrimidinethiones, the molecular ion peak was observed, followed by fragments corresponding to the loss of side-chain groups. sapub.org For instance, in a compound with an ethyl ester group, the loss of an ethyl radical was a noted fragmentation pathway. sapub.org This suggests that for this compound, an initial loss of the ethyl group (C₂H₅) or parts of it could be an expected fragmentation pathway. Subsequent fragmentation would likely involve the breakdown of the pyrimidinone core, potentially through the loss of carbon monoxide (CO) or other small neutral molecules. nih.gov The study of these fragmentation patterns provides a veritable fingerprint for the molecule, confirming the presence and connectivity of its constituent parts. nih.gov

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is indispensable for identifying the functional groups present in a molecule. researchgate.netnih.gov For this compound, these techniques would provide clear signatures for its key chemical moieties.

The vibrational spectra of aminopyrimidines are characterized by distinct bands corresponding to the various functional groups. researchgate.netnih.gov

N-H Vibrations: The amino (NH₂) group gives rise to characteristic stretching vibrations. Typically, asymmetric and symmetric N-H stretching bands are observed in the 3200-3500 cm⁻¹ region. researchgate.netmdpi.com For instance, in 2-amino-4,6-diphenylnicotinonitriles, these bands were seen at 3412–3487 cm⁻¹ and 3300–3368 cm⁻¹. mdpi.com N-H bending vibrations are also expected, usually appearing in the range of 1600–1660 cm⁻¹. mdpi.com

C=O Vibrations: The carbonyl (C=O) group of the pyrimidinone ring is a strong infrared absorber due to its polarity. The C=O stretching vibration typically appears as an intense band in the region of 1650-1750 cm⁻¹. researchgate.net

C-H Vibrations: The ethyl group will exhibit C-H stretching vibrations, typically found between 2850 and 3000 cm⁻¹. Bending vibrations for the CH₂ and CH₃ groups will also be present at lower wavenumbers.

Ring Vibrations: The pyrimidine ring itself has a series of characteristic C-C and C-N stretching vibrations, which are often observed in the 1400-1600 cm⁻¹ region.

Theoretical calculations using Density Functional Theory (DFT) are often employed to complement experimental data, providing a more detailed assignment of the observed vibrational bands. nih.govnih.gov

| Functional Group | Typical Wavenumber Range (cm⁻¹) | Vibrational Mode |

| Amino (N-H) | 3200-3500 | Stretching |

| Amino (N-H) | 1600-1660 | Bending |

| Carbonyl (C=O) | 1650-1750 | Stretching |

| Alkyl (C-H) | 2850-3000 | Stretching |

| Pyrimidine Ring | 1400-1600 | C-C and C-N Stretching |

Electronic Spectroscopy: UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which are directly related to its electronic structure and conjugation.

Molecules containing conjugated systems of double bonds, like this compound, exhibit characteristic UV-Vis absorption spectra. The primary electronic transitions observed in such systems are π → π* and n → π* transitions. libretexts.org

π → π Transitions:* These are typically high-energy transitions that occur in molecules with π-bonds, resulting in strong absorption bands. For pyrimidine derivatives, these transitions are expected in the UV region.

n → π Transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital. These transitions result in weaker absorption bands, often at longer wavelengths than the π → π* transitions. libretexts.org

In a study of related pyrimidine derivatives, absorption peaks corresponding to both π → π* and n → π* transitions were identified. researchgate.net The exact position and intensity of these absorption bands are sensitive to the solvent environment and the specific substituents on the pyrimidine ring. For example, studies on 2-amino-4-hydroxy-6-methylpyrimidine (B160893) have shown that the experimental and calculated UV-Vis spectra are comparable, lending confidence to the analysis of its electronic properties. researchgate.net The analysis of these electronic transitions is crucial for applications where the molecule's interaction with light is important.

| Transition Type | Typical Wavelength Range | Description |

| π → π | Shorter UV range | High-energy transition in conjugated systems. |

| n → π | Longer UV/Visible range | Lower-energy transition of non-bonding electrons. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

While the specific crystal structure of this compound is not available in the provided search results, the technique of single-crystal X-ray diffraction (SC-XRD) has been successfully applied to numerous pyrimidine derivatives. researchgate.net This technique allows for the unambiguous determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. nih.gov

For example, the crystal structure of a proton transfer complex of 2-amino-4-hydroxy-6-methylpyrimidine with salicylic (B10762653) acid was determined by SCXRD, revealing its orthorhombic crystal system. researchgate.net Such studies provide invaluable, atomically precise information that is often impossible to obtain through other methods. nih.gov The data from SC-XRD analysis would reveal the planarity of the pyrimidine ring, the conformation of the ethyl group, and the hydrogen bonding networks formed by the amino and carbonyl groups, which are critical for understanding its solid-state properties and crystal packing.

Conformational Analysis in the Solid State

A comprehensive understanding of the three-dimensional structure of this compound in the solid state is crucial for elucidating its intermolecular interactions and packing in the crystal lattice. However, a thorough search of the current scientific literature and crystallographic databases reveals a notable absence of published single-crystal X-ray diffraction data for this specific compound.

While crystallographic studies have been conducted on structurally related pyrimidine derivatives, the unique substitution pattern of this compound—featuring an amino group at the 6-position and an ethyl group at the 2-position—precludes direct extrapolation of their conformational parameters. The solid-state conformation, including the planarity of the pyrimidine ring, the orientation of the ethyl substituent, and the hydrogen bonding network, is highly dependent on the specific electronic and steric effects of these groups.

To provide a detailed and accurate conformational analysis, experimental determination of the crystal structure of this compound is necessary. Such an analysis would typically involve the following:

Single-Crystal X-ray Diffraction: This technique would yield precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated.

Determination of Crystal System and Space Group: This information describes the symmetry of the crystal lattice.

Analysis of Intermolecular Interactions: The data would reveal the hydrogen-bonding motifs and other non-covalent interactions that dictate the crystal packing.

Without this experimental data, any discussion on the solid-state conformation of this compound would be purely speculative and would not meet the required standards of scientific accuracy for this article.

Table 1: Required Crystallographic Data for Conformational Analysis

| Parameter | Description | Data to be Determined |

| Crystal System | The symmetry system of the crystal (e.g., monoclinic, orthorhombic). | Not Available |

| Space Group | The specific symmetry group of the crystal structure. | Not Available |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). | Not Available |

| Z | The number of molecules per unit cell. | Not Available |

| Key Torsion Angles | Dihedral angles defining the orientation of the ethyl group relative to the pyrimidine ring. | Not Available |

| Hydrogen Bond Network | Description of donor-acceptor distances and angles for intermolecular hydrogen bonds. | Not Available |

Further research involving the synthesis of high-quality single crystals and subsequent X-ray diffraction analysis is required to populate the data in Table 1 and provide a definitive conformational analysis of this compound in the solid state.

Computational Chemistry and Theoretical Studies of 6 Amino 2 Ethylpyrimidin 4 1h One

Quantum Chemical Calculations

Quantum chemical calculations use the principles of quantum mechanics to model the behavior of electrons in molecules. These methods provide precise information about electronic structure and energy.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For 6-Amino-2-ethylpyrimidin-4(1H)-one, a DFT analysis would involve optimizing the molecular geometry to find its most stable three-dimensional arrangement.

From this optimized structure, various electronic properties and reactivity descriptors can be calculated. These parameters help in understanding the molecule's stability and how it might interact with other chemical species. Key descriptors that would be calculated include chemical potential, hardness, and electrophilicity, which provide insights into the molecule's tendency to donate or accept electrons in a reaction.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

| Descriptor | Symbol | Definition | Hypothetical Value (eV) |

| Chemical Potential | µ | Tendency of electrons to escape from the system. | Data not available |

| Chemical Hardness | η | Resistance to change in electron distribution. | Data not available |

| Electrophilicity Index | ω | Capacity to accept electrons. | Data not available |

Note: This table is for illustrative purposes only. Specific values for this compound are not available in the cited literature.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT used to calculate the properties of molecules in their electronically excited states. It is particularly useful for predicting the ultraviolet-visible (UV-Vis) absorption spectrum of a compound.

A TD-DFT calculation would reveal the energies of electronic transitions, which correspond to the wavelengths of light the molecule absorbs. It also provides information on the nature of these transitions, for instance, whether they involve the movement of electron density from one part of the molecule to another (charge-transfer excitations). This information is vital for applications in materials science and photochemistry.

Conformational Analysis and Potential Energy Surfaces

Molecules are not static; they can adopt various shapes or conformations due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. For this compound, this would involve systematically rotating the ethyl group and other flexible parts of the molecule.

The results are often visualized as a potential energy surface (PES), a multi-dimensional plot that shows the molecule's energy as a function of its geometry. The low points (minima) on this surface correspond to stable conformations, while the high points (saddle points) represent the transition states between them. Understanding the PES is crucial for predicting the molecule's flexibility and its predominant shapes in different environments.

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques focus on visualizing and predicting the behavior of molecules, often complementing the electronic-level detail from quantum calculations with a broader view of molecular interactions and dynamics.

Molecular Electrostatic Potential (MEP) Maps

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity. The MEP is calculated for the space around the molecule and is mapped onto its electron density surface.

The map uses a color scale to indicate different electrostatic potential values. Typically, red areas signify regions of negative potential, which are susceptible to electrophilic attack, while blue areas indicate positive potential, which are prone to nucleophilic attack. For this compound, an MEP map would highlight the reactive sites, such as the nitrogen and oxygen atoms, which are expected to be regions of negative potential, and the amino group hydrogens, which would be regions of positive potential.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap indicates higher stability and lower chemical reactivity. An FMO analysis for this compound would involve visualizing the spatial distribution of these orbitals and calculating their energy levels to predict its chemical behavior.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Significance |

| HOMO | Data not available | Electron-donating ability |

| LUMO | Data not available | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Data not available | Chemical reactivity/stability |

Note: This table is for illustrative purposes only. Specific values for this compound are not available in the cited literature.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

There is currently no published research that specifically details a Natural Bond Orbital (NBO) analysis for this compound. NBO analysis is a powerful computational method used to study the distribution of electron density in molecules, providing insights into atomic charges, hybridization, and the nature of chemical bonds. It is particularly valuable for understanding charge transfer and electron delocalization, which are crucial for a molecule's reactivity and intermolecular interactions.

While studies on other pyrimidine (B1678525) derivatives have utilized NBO analysis to explore their electronic structures, the specific quantitative data on charge distribution, orbital occupancies, and donor-acceptor interactions for this compound are not available in the public domain. Such an analysis would be instrumental in elucidating the electronic landscape of the molecule, including the influence of the amino and ethyl substituents on the pyrimidine ring.

Molecular Docking Simulations for Ligand-Target Interactions

Similarly, specific molecular docking studies for this compound have not been reported in the reviewed scientific literature. Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein (receptor or target). This method is fundamental in drug discovery and molecular biology for predicting the binding affinity and interaction patterns between a ligand and its target.

While numerous molecular docking studies have been conducted on various pyrimidine-containing compounds to investigate their potential as therapeutic agents, the specific ligand-target interactions, binding energies, and identification of key interacting amino acid residues for this compound are not documented. Such studies would be essential to hypothesize its potential biological targets and mechanism of action at a molecular level.

Role and Applications in Advanced Organic and Medicinal Chemistry Research

Building Block and Intermediate in Complex Molecule Synthesis

The chemical reactivity of 6-Amino-2-ethylpyrimidin-4(1H)-one makes it an ideal starting material or intermediate for the construction of various fused heterocyclic systems and as a precursor for molecules that mimic the natural components of nucleic acids.

Synthesis of Heterocyclic Scaffolds (e.g., Pyridopyrimidines, Pteridines, Triazoles)

The pyrimidine (B1678525) ring system is a fundamental component of many biologically active compounds. This compound, with its amino and reactive ring nitrogen atoms, is a key precursor for the synthesis of fused heterocyclic scaffolds such as pyridopyrimidines, pteridines, and triazoles.

Pyridopyrimidines: These fused bicyclic structures are of great interest due to their resemblance to the purine (B94841) bases of DNA and RNA. nih.gov Synthetic strategies often involve the condensation of a pyrimidine derivative with a three-carbon unit. For instance, pyridopyrimidines can be synthesized by reacting appropriately substituted pyrimidines with various reagents. nih.gov The amino group of this compound can participate in cyclization reactions to form the pyridine (B92270) portion of the pyridopyrimidine core. nih.govnih.gov These compounds have shown a range of biological activities, including acting as kinase inhibitors. nih.gov

Pteridines: Pteridine (B1203161) derivatives are another important class of heterocyclic compounds with diverse biological functions. The synthesis of pteridines can be achieved by the condensation of a 4,5-diaminopyrimidine (B145471) with a 1,2-dicarbonyl compound. google.com While this compound is not a 4,5-diaminopyrimidine, its derivatives can be functionalized to serve as precursors. For example, nitrosation of the pyrimidine ring can introduce a second amino group after reduction, paving the way for cyclization to form the pteridine scaffold. researchgate.net A simple method for preparing 2-amino-4-hydroxy-6-formylpteridine, a key precursor in dihydropteroate (B1496061) biosynthesis, has been described, highlighting the utility of substituted pyrimidines in accessing this class of compounds. nih.gov

Triazoles: The 1,2,4-triazole (B32235) ring is a common feature in many pharmaceuticals. The synthesis of 1,2,4-triazole derivatives can be accomplished through various methods, including the reaction of hydrazines with amides. organic-chemistry.orgresearchgate.net The amino group of this compound or its derivatives can be transformed into a hydrazine (B178648) or an amidine, which can then undergo cyclization to form a fused triazole ring system. For example, triazolopyrimidines can be synthesized from aminopyrimidines, and these compounds have shown potent biological activity, such as inhibiting Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase. nih.gov The synthesis of novel 1,2,4-triazole derivatives with antimicrobial activities has also been reported, starting from related pyrimidine structures. nih.gov

Precursor for Nucleobase Analogues

The structural similarity of this compound to natural nucleobases like guanine (B1146940) and cytosine makes it an excellent starting point for the synthesis of nucleobase analogues. These modified bases can be incorporated into oligonucleotides to study DNA and RNA structure and function, or they can act as therapeutic agents by interfering with nucleic acid metabolism in cancer cells or viruses.

Research has shown that pyrimidine derivatives can be modified to create unnatural base pairs. For example, 2-amino-6-(2-thienyl)purine has been designed to specifically pair with pyridin-2-one, demonstrating the potential of modified purine and pyrimidine analogues in expanding the genetic alphabet. nih.gov The synthesis of such analogues often involves the substitution of a leaving group at the 6-position of a purine or pyrimidine ring. This compound can be converted into a derivative with a suitable leaving group at the 6-position, allowing for the introduction of various substituents to create a library of nucleobase analogues.

Structure-Activity Relationship (SAR) Studies of Pyrimidinone Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For pyrimidinone derivatives, including those derived from this compound, SAR studies involve systematically altering the substituents on the pyrimidinone ring and evaluating the impact on their biological efficacy.

Systematic Variation of Substituents on the Pyrimidinone Ring

Systematic variation of substituents at different positions of the pyrimidinone ring is a key strategy to enhance potency and selectivity and to improve pharmacokinetic properties. Research has demonstrated that modifications at various positions of the pyrimidine ring can lead to significant changes in biological activity.

For instance, in a series of 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine (B39311) derivatives, varying the substituent on the piperazine (B1678402) ring led to the discovery of potent, non-competitive inhibitors of inflammatory caspases. nih.gov Similarly, in the development of RET kinase inhibitors, structural optimization of N-phenyl-7,8-dihydro-6H-pyrimido[5,4-b] nih.govpharmascholars.comoxazin-4-amine derivatives was crucial for achieving high potency against drug-resistant mutants. nih.gov These studies underscore the importance of exploring the chemical space around the pyrimidinone core.

A study on 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A inhibitors also highlights the impact of substituent variation on activity and selectivity. rsc.org The introduction of different functional groups can influence the electronic properties, steric hindrance, and hydrogen bonding capabilities of the molecule, all of which affect its interaction with the target protein.

Influence of Alkyl and Aryl Substituents on Activity

The nature of the substituents, whether alkyl or aryl, at various positions on the pyrimidinone ring can profoundly influence the biological activity of the resulting compounds.

Alkyl Substituents: The introduction of alkyl groups can affect the lipophilicity and steric profile of a molecule. In a study of triazolopyrimidine inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase, a systematic evaluation of various alkyl, haloalkyl, ether, and amine substituents at the C2 position led to a significant boost in potency. nih.gov It was found that electron-withdrawing and hydrophobic alkyl groups were particularly effective.

Aryl Substituents: Aryl substituents can engage in various interactions with the biological target, including π-stacking and hydrophobic interactions. The variation of aryl substituents on a piperazine ring attached to a pyrimidine scaffold resulted in potent inhibitors of inflammatory caspases. nih.gov In another example, a series of 5-alkyl-2-phenylaminocarbonylmethylthiopyrimidin-4(3H)-ones with variously substituted arylmethyl moieties at the C6 position exhibited moderate to good anti-HIV activity. nih.gov The electronic nature of the substituents on the aryl ring can also play a critical role. For example, the presence of electron-donating or electron-withdrawing groups can modulate the binding affinity of the compound to its target. researchgate.net

Solid-State Research and Material Science Applications

The solid-state properties of this compound and its derivatives are of interest for their potential in materials science, including the development of co-crystals and functional materials.

Co-crystallization Studies

Co-crystallization is a technique used to improve the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility and bioavailability. nih.gov While specific co-crystallization studies involving this compound are not widely reported in the reviewed literature, the pyrimidine scaffold is a common component in drugs that are candidates for co-crystal formation. nih.gov The ability of the pyrimidinone structure to participate in hydrogen bonding makes it a suitable candidate for forming co-crystals with other molecules.

Polymorphism and its Influence on Molecular Conformations

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical and chemical properties. The study of polymorphism is crucial in drug development and materials science. While specific studies on the polymorphism of this compound are not detailed in the provided search results, the investigation of pyrimidinone derivatives often involves characterization of their solid-state structures, which can reveal polymorphic behavior.

Potential for Functional Materials (e.g., Luminescent Materials)

The pyrimidine ring is an electron-withdrawing heterocycle, which makes it a valuable component in the design of functional materials, particularly those with luminescent properties. researchgate.netresearchgate.net The incorporation of a pyrimidine moiety into a π-conjugated system can lead to materials with interesting photophysical properties, such as fluorescence. researchgate.netrsc.org For example, a series of 4-monosubstituted pyrimidine bipolar materials containing a carbazole (B46965) or triphenylamine (B166846) donor have been synthesized and shown to exhibit bright blue fluorescence with high quantum yields (0.53–0.93). rsc.org These findings suggest the potential of pyrimidine-based compounds in the development of optoelectronic applications, such as organic light-emitting diodes (OLEDs). researchgate.netrsc.org

Advanced Analytical and Purification Methodologies in Research

Chromatographic Techniques for Purification and Analysis

Chromatography is an indispensable tool in the study of 6-Amino-2-ethylpyrimidin-4(1H)-one, enabling both the purification of the compound and its detailed analysis. Various chromatographic techniques are utilized, each offering specific advantages for different research applications.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the analysis of this compound. UPLC, by utilizing columns with smaller particle sizes (typically sub-2 µm), offers faster analysis times and improved resolution compared to traditional HPLC. sielc.comsielc.com These methods are frequently employed to assess the purity of synthesized batches and to quantify the compound in various matrices.

For the analysis of analogous pyrimidinone compounds, such as 6-amino-2-methyl-4(1H)-pyrimidinone, HPLC methods have been developed using a reverse-phase approach with a C18 column. sielc.comnih.gov A typical mobile phase consists of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid to improve peak shape and resolution. sielc.comsielc.com Detection is commonly carried out using a UV detector, as the pyrimidinone ring system possesses a chromophore that absorbs UV light. nih.gov

Reverse Phase HPLC (RP-HPLC) for Separation

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the separation and analysis of this compound and related compounds. sielc.comsielc.comnih.gov In RP-HPLC, a nonpolar stationary phase, such as a C18-functionalized silica (B1680970), is used in conjunction with a polar mobile phase. This setup allows for the effective separation of moderately polar compounds like this compound from both more polar and less polar impurities.

The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. The retention time of the compound can be modulated by adjusting the composition of the mobile phase, specifically the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous component. nih.govallmultidisciplinaryjournal.com The addition of an acid to the mobile phase can suppress the ionization of the amino group, leading to better retention and peak symmetry. sielc.comsielc.com

A summary of typical RP-HPLC conditions for similar pyrimidinone derivatives is presented in Table 1.

Table 1: Typical RP-HPLC Conditions for Pyrimidinone Derivatives

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., Develosil ODS HG-5, Newcrom R1) sielc.comallmultidisciplinaryjournal.com |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water with an acid modifier (e.g., Phosphoric Acid, Formic Acid) sielc.comsielc.comnih.gov |

| Flow Rate | 0.7 - 1.0 mL/min nih.govallmultidisciplinaryjournal.com |

| Detection | UV at a specific wavelength (e.g., 254 nm or 265 nm) nih.govallmultidisciplinaryjournal.com |

| Column Temperature | Ambient to 40°C nih.gov |

Column Chromatography (Silica Gel, Alumina)

Column chromatography is a fundamental purification technique used to isolate this compound from crude reaction mixtures on a preparative scale. nih.govnih.gov This method relies on the differential adsorption of the components of a mixture onto a solid stationary phase packed in a column. For compounds with the polarity of this compound, silica gel is the most commonly used stationary phase, although alumina (B75360) can also be employed. nih.gov

The separation is achieved by passing a solvent system (eluent) through the column. The choice of eluent is critical and is typically determined by preliminary analysis using Thin Layer Chromatography (TLC). A solvent system that provides a good separation of the desired compound from its impurities on a TLC plate is then adapted for column chromatography. The polarity of the eluent is gradually increased to first elute the less polar impurities, followed by the target compound.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of chemical reactions that synthesize this compound. nih.gov A small aliquot of the reaction mixture is spotted onto a TLC plate coated with a thin layer of an adsorbent, typically silica gel. The plate is then developed in a sealed chamber containing a suitable solvent system.

By comparing the TLC profile of the reaction mixture over time with that of the starting materials, the consumption of reactants and the formation of the product can be visualized. nih.gov The spots are typically visualized under UV light, as the pyrimidinone ring is UV-active. nih.gov TLC is also invaluable for identifying the appropriate solvent system for subsequent purification by column chromatography. researchgate.net

Preparative Chromatography for Isolation of Compounds

For the isolation of larger quantities of pure this compound, preparative chromatography is employed. This technique is essentially a scaled-up version of analytical HPLC or column chromatography. sielc.comsielc.com The goal of preparative chromatography is to separate and collect the desired compound from a mixture, rather than simply to analyze it.

Preparative HPLC systems use larger columns and higher flow rates than their analytical counterparts to accommodate larger sample loads. The fractions containing the purified compound are collected as they elute from the column, and the solvent is subsequently removed to yield the isolated product. This method is capable of providing highly pure material, which is essential for subsequent biological testing and characterization. sielc.comsielc.com

Development of Assay Methods for Detection and Quantification in Research Settings

The ability to accurately detect and quantify this compound is fundamental for many research applications, including pharmacokinetic studies and in vitro biological assays. HPLC-based methods are the gold standard for the development of such assays due to their high sensitivity, specificity, and reproducibility. nih.govnih.gov

The development of a quantitative HPLC assay involves several key steps. First, an HPLC method is optimized to achieve a good separation of the analyte from any potential interfering substances in the sample matrix. This includes the selection of an appropriate column, mobile phase, and detection wavelength.

Next, the method must be validated according to established guidelines to ensure its reliability. nih.govallmultidisciplinaryjournal.com Validation parameters typically include:

Linearity: Demonstrating that the detector response is directly proportional to the concentration of the analyte over a specific range. nih.govallmultidisciplinaryjournal.com

Accuracy: Assessing the closeness of the measured concentration to the true concentration. nih.govnih.gov

Precision: Evaluating the degree of scatter between a series of measurements. nih.gov

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected. nih.govallmultidisciplinaryjournal.com

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be accurately and precisely quantified. nih.govallmultidisciplinaryjournal.com

An example of validation data for a hypothetical HPLC assay for this compound, based on typical values for similar compounds, is presented in Table 2.

Table 2: Hypothetical Validation Parameters for an HPLC Assay of this compound

| Parameter | Value |

|---|---|

| Linearity (R²) | > 0.999 nih.gov |

| Accuracy (% Recovery) | 98 - 102% nih.gov |

| Precision (%RSD) | < 2% |

| LOD | ~0.01 µg/mL |

| LOQ | ~0.03 µg/mL |

By establishing and validating such assay methods, researchers can confidently measure the concentration of this compound in their experiments, leading to reliable and reproducible scientific findings.

Spectrophotometric Assays

Spectrophotometric assays represent a fundamental approach for the quantitative analysis of this compound, leveraging its inherent ability to absorb light in the ultraviolet (UV) spectrum. The pyrimidine (B1678525) ring system, a core component of the molecule's structure, is the primary chromophore responsible for this absorption.

The development of a spectrophotometric method for this compound would involve scanning a solution of purified this compound across a range of UV wavelengths to determine its wavelength of maximum absorbance (λmax). This λmax is then used for quantitative measurements, as the absorbance at this wavelength is directly proportional to the compound's concentration, a relationship described by the Beer-Lambert law. While specific studies detailing a spectrophotometric assay for this exact compound are not prevalent, the methodology is a standard in analytical chemistry. For instance, similar heterocyclic compounds are routinely quantified using this technique.

A key aspect of this analysis is the choice of solvent, as the polarity and pH of the solvent can influence the λmax and the molar absorptivity of the compound. Common solvents for such analyses include ethanol (B145695), methanol, and water. For compounds with acidic or basic functional groups, buffered solutions are often used to ensure the compound exists in a single ionic state, thereby yielding consistent and reproducible results.

In a research context, a visible spectrophotometric assay could also be developed. This might involve a chemical reaction where this compound reacts with a specific reagent to produce a colored product. The intensity of the resulting color, measured at a specific wavelength in the visible range, would then correlate with the concentration of the initial compound. For example, a method was developed for ω-transaminases that resulted in a red product with maximum absorbance at 465 nm in dimethyl sulfoxide (B87167) (DMSO). nih.gov This approach can enhance sensitivity and specificity, particularly when analyzing complex biological samples where background UV absorbance from other components could interfere with direct UV spectrophotometry.

Chromatographic Assays

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound, offering superior resolution and sensitivity compared to spectrophotometry alone. High-Performance Liquid Chromatography (HPLC) is the most prominent and versatile chromatographic method for this purpose.

A typical HPLC method for this compound would employ a reverse-phase (RP) column, such as a C18 column. In reverse-phase HPLC, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture. For the analysis of related pyrimidine derivatives, a common mobile phase consists of a mixture of water and a polar organic solvent like acetonitrile or methanol. sielc.comnih.gov To improve peak shape and resolution, an acid, such as phosphoric acid or formic acid, is often added to the mobile phase. sielc.comnih.gov Formic acid is particularly useful when the HPLC system is coupled to a mass spectrometer (MS) for detection, as it is volatile. sielc.com

Detection in HPLC is most commonly achieved using a UV detector set at the λmax of the compound. For enhanced specificity and sensitivity, particularly for impurity profiling, a mass spectrometer can be used as the detector (LC-MS).

The table below outlines a hypothetical, yet scientifically plausible, set of parameters for an HPLC analysis of this compound, based on methods for similar compounds. sielc.comnih.govsielc.com

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax (e.g., ~230-280 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

This table is a representation of typical HPLC parameters and would require optimization for specific applications.

Gas chromatography-mass spectrometry (GC-MS) could also be a viable analytical method, although it would likely require derivatization of the this compound molecule to increase its volatility and thermal stability. nih.gov This process involves chemically modifying the compound, for example, by reacting it with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) and a methylating agent. nih.gov While more complex than HPLC, GC-MS can offer exceptional separation efficiency and detailed mass spectral data for structural elucidation.

Future Research Directions and Emerging Trends for 6 Amino 2 Ethylpyrimidin 4 1h One

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

The development of efficient and environmentally benign synthetic methodologies is a paramount goal in modern chemistry. Future research on 6-Amino-2-ethylpyrimidin-4(1H)-one should prioritize the exploration of novel synthetic strategies that improve upon classical methods. While traditional syntheses of related aminopyrimidines often involve multi-step procedures, emerging technologies can offer significant advantages.

Key areas for investigation include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has the potential to dramatically reduce reaction times from hours to minutes, increase product yields, and enhance reaction purity by minimizing side-product formation. Its application to the key condensation and cyclization steps in pyrimidinone synthesis could prove highly effective.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and stoichiometry. This can lead to safer, more scalable, and highly reproducible syntheses. Converting batch syntheses of this compound to a continuous flow process would be a significant step towards industrial-scale production.

Alternative Solvents: A shift from traditional, often toxic, organic solvents to greener alternatives like water, supercritical fluids (e.g., scCO₂), or bio-based solvents (e.g., Cyrene) should be investigated to align the synthesis with the principles of sustainable chemistry.

| Synthetic Approach | Potential Advantages | Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, improved purity | Optimization of cyclization and condensation reactions. |

| Flow Chemistry | Enhanced safety, scalability, and reproducibility | Development of a continuous manufacturing process. |

| Green Catalysis | Milder reaction conditions, recyclability, reduced waste | Screening of biocatalysts or heterogeneous catalysts. |

| Sustainable Solvents | Lower toxicity and environmental impact | Evaluating compound solubility and reactivity in green solvents. |

Advanced Computational Studies for Predictive Modeling

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental research, thereby saving time and resources. For this compound, advanced computational studies can offer profound insights into its potential as a pharmacophore.

Future modeling efforts should focus on:

Quantitative Structure-Activity Relationship (QSAR): By generating a virtual library of derivatives of this compound and calculating various molecular descriptors, QSAR models can be built to predict biological activity against specific targets. This allows for the rational design of more potent analogues.